Gemcitabine

説明

特性

CAS番号 |

103882-84-4 |

|---|---|

分子式 |

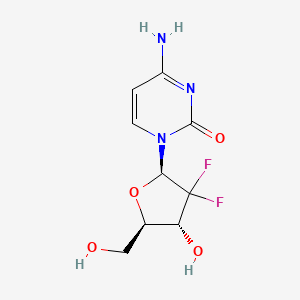

C9H11F2N3O4 |

分子量 |

263.20 g/mol |

IUPAC名 |

4-amino-1-[(4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7?/m1/s1 |

InChIキー |

SDUQYLNIPVEERB-WETFRILZSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |

異性体SMILES |

C1=CN(C(=O)N=C1N)C2C([C@@H]([C@H](O2)CO)O)(F)F |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F |

純度 |

95% |

同義語 |

Gemcitabina |

製品の起源 |

United States |

準備方法

Stepwise Synthesis of Key Intermediates

The method described in CN102417533A involves nine sequential steps to synthesize gemcitabine hydrochloride, beginning with the formation of intermediate GH-2.

Synthesis of GH-2

GH-2 is synthesized by reacting D-mannitol with ethane, propane, and anhydrous tin(II) chloride under reflux conditions. Pyridine and acetic anhydride are subsequently added to acetylate the intermediate, followed by solvent removal under reduced pressure. The crude product is purified via dichloromethane extraction, yielding GH-2 with a clarity suitable for the next step.

Oxidation to GH-3

GH-2 undergoes oxidation using sodium periodate () in a controlled temperature range of 25–30°C. The reaction mixture is filtered, dried with anhydrous sodium sulfate, and distilled under vacuum to isolate GH-3 as a fraction boiling at 65–75°C (20 mmHg).

Formation of GH-4 Through Zinc-Mediated Coupling

GH-3 is reacted with bromoethyl fluoroacetate in the presence of zinc powder and tetrahydrofuran (THF). The mixture is refluxed for 3 hours, cooled, and quenched with cold hydrochloric acid. Organic phases are extracted, washed with sodium bicarbonate and brine, and dried to yield GH-4.

Cyclization and Protection Steps (GH-5 to GH-9)

Subsequent steps involve cyclization of GH-4 with glacial acetic acid to form GH-5, followed by tetrahydropyranyl (THP) protection of the hydroxyl group to produce GH-6. Catalytic hydrogenation using platinum () selectively reduces the intermediate to the S-configuration (GH-7), which is then mesylated (GH-8) and coupled with cytosine under Tosic acid catalysis to form GH-9.

Final Deprotection and Salt Formation

GH-9 undergoes hydrochloric acid-mediated deprotection in ether, followed by recrystallization with acetone-water to yield this compound hydrochloride (GH-10) with a final purity exceeding 99%.

Yield and Purity Analysis

This method achieves an overall yield of ~65% after nine steps, with critical intermediates (e.g., GH-7) requiring recrystallization to ensure enantiomeric purity. The use of platinum-catalyzed hydrogenation and meticulous temperature control during distillation are pivotal for minimizing side reactions.

Alternative Methodology Using Benzoyl-Protected Intermediates (CN103641874A)

Streamlined Synthesis via Benzoyl Group Protection

CN103641874A outlines a shorter route leveraging benzoyl-protected intermediates to simplify purification and enhance yield.

Synthesis of Tri-Benzoyl Cytidine Intermediate

Chromium trioxide in pyridine oxidizes -O, -O, -tri-benzoyl-2'-cytosine arabinoside to the corresponding ketone. The crude product is crystallized using ethyl acetate and hexane, achieving 73% yield and 98% purity.

Deprotection and Hydrochloride Salt Formation

The tri-benzoyl intermediate is deprotected using ammoniacal methanol (), followed by acidification with concentrated hydrochloric acid in isopropanol. Recrystallization yields this compound hydrochloride with 99.3% purity and a 78% isolated yield.

Comparative Advantages

This method reduces the number of steps to five , eliminating the need for stereochemical resolution by employing pre-protected substrates. The use of benzoyl groups enhances intermediate stability, facilitating higher yields during deprotection.

Critical Evaluation of Methodologies

Efficiency and Scalability

| Parameter | CN102417533A | CN103641874A |

|---|---|---|

| Number of Steps | 9 | 5 |

| Overall Yield | ~65% | ~78% |

| Key Purification | Recrystallization | Crystallization |

| Purity | >99% | 99.3% |

The benzoyl-protection route offers superior yield and fewer steps, making it more scalable for industrial production. However, the multi-step method provides finer control over stereochemistry, which may be critical for regulatory compliance.

化学反応の分析

科学研究における用途

ゲムシタビンは、幅広い科学研究に用いられています。

化学: ヌクレオシドアナログとそのDNAとの相互作用を研究するためのモデル化合物として使用されています。

生物学: 細胞培養研究において、細胞増殖とアポトーシスに対する影響を調べるために使用されています。

科学的研究の応用

Clinical Applications

Gemcitabine is primarily indicated for:

- Pancreatic Cancer : Approved as a first-line treatment for advanced pancreatic adenocarcinoma, this compound has demonstrated improved survival rates compared to fluorouracil .

- Non-Small Cell Lung Cancer : Used in combination with cisplatin, it serves as a first-line treatment for advanced stages of this cancer type .

- Ovarian Cancer : this compound is utilized in conjunction with carboplatin for patients who have relapsed after platinum-based therapy .

- Metastatic Breast Cancer : Employed alongside paclitaxel for patients who have failed prior anthracycline therapy .

- Bladder Cancer : Indicated for transitional cell carcinoma when combined with cisplatin .

Efficacy and Outcomes

Numerous clinical trials have established the effectiveness of this compound:

- In a phase II trial for pancreatic cancer patients refractory to 5-fluorouracil, 27% experienced a significant clinical benefit response, with a median survival of 3.85 months .

- A systematic review indicated that this compound-based regimens generally outperform best supportive care options in advanced pancreatic cancer settings .

Innovative Drug Delivery Systems

Research has focused on enhancing the delivery and efficacy of this compound through various innovative systems:

- Nanoparticles and Liposomes : These methods aim to improve bioavailability and reduce systemic toxicity. Studies have shown that encapsulating this compound in nanoparticles can enhance its therapeutic index against tumors .

- Aerosol Delivery : This approach has been evaluated in animal models, showing promise in targeting pulmonary metastases with minimal systemic side effects. The treatment was well tolerated and resulted in increased tumor necrosis .

- Combination Therapies : this compound is often combined with immune checkpoint inhibitors like pembrolizumab, which has shown improved overall survival rates compared to standard therapies alone .

Case Study 1: Long-Term Effects on Tumor Immunology

A study demonstrated that long-term this compound treatment reshaped the immune landscape of pancreatic tumors, enhancing antigen presentation and potentially improving responses to immunotherapy. This highlights the dual role of this compound not only as a cytotoxic agent but also as an immunomodulator .

Case Study 2: Efficacy in Metastatic Settings

In patients with metastatic pancreatic cancer who had previously failed other treatments, this compound provided significant symptom relief and improved quality of life measures, underscoring its role as a palliative agent .

作用機序

ゲムシタビンは、細胞内でリン酸化されてゲムシタビン一リン酸を生成し、さらにゲムシタビン二リン酸とゲムシタビン三リン酸に変換されます。これらの活性代謝物は、DNA鎖に組み込まれて鎖停止を引き起こすことにより、DNA合成を阻害します。 さらに、ゲムシタビン二リン酸はリボヌクレオチドレダクターゼを阻害し、DNA合成に使用可能なデオキシヌクレオチドのプールを減少させます .

類似化合物との比較

Comparison with Similar Compounds

Gemcitabine is often combined with platinum agents (cisplatin, carboplatin) or targeted therapies. Below is a detailed comparison across cancer types:

Pancreatic Cancer

- Key Findings: FOLFIRINOX provides superior survival but higher toxicity, limiting its use to patients with robust performance status. This compound + nab-paclitaxel offers a balance between efficacy and tolerability . Axitinib combinations reduce hematotoxicity but lack survival data .

Advanced Urothelial Carcinoma (UC)

- Key Findings: Full-dose GC achieves higher complete response (CR) rates (22.0%) but is associated with significant renal and hematologic toxicity. GCa is preferred for cisplatin-ineligible patients due to reduced nephrotoxicity .

Biliary Tract Cancer

- Key Findings: The cisplatin-gemcitabine combination improves survival by 3.6 months and is now a first-line standard despite higher neutropenia rates .

Targeted Therapy Combinations

- Key Findings : Targeted agents like axitinib improve tolerability but fail to significantly enhance survival. Erlotinib offers minimal benefit with high toxicity .

Mechanistic and Pharmacokinetic Comparisons

- Resistance Mechanisms : this compound resistance is linked to upregulated autophagy (e.g., TFEB-mediated lysosomal activation in PDAC) . Co-administration with autophagy inhibitors (e.g., C-DIM12) enhances efficacy .

- Formulation Advances: Nano-vesicle formulations reduce systemic toxicity by targeting tumor cells . Stability studies confirm this compound’s compatibility with common excipients .

生物活性

Gemcitabine is a potent nucleoside analog used primarily in cancer therapy, particularly for pancreatic cancer, non-small cell lung cancer, and other solid tumors. Its biological activity is characterized by its ability to inhibit DNA synthesis and promote apoptosis in malignant cells. This article explores the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound exerts its antitumor effects through several key mechanisms:

- Inhibition of DNA Synthesis : this compound is phosphorylated intracellularly to its active forms, dFdCDP and dFdCTP. These metabolites inhibit ribonucleotide reductase (RR), decreasing the availability of deoxycytidine triphosphate (dCTP), which is essential for DNA synthesis. This reduction increases the likelihood of this compound being incorporated into DNA during replication, leading to chain termination and ultimately cell death .

- Induction of Apoptosis : The incorporation of this compound into DNA triggers cellular pathways that lead to apoptosis. Studies have shown that this compound treatment increases caspase-3/7 activity in various cancer cell lines, indicating that apoptosis is a significant mechanism underlying its cytotoxic effects .

- Cell Cycle Arrest : this compound causes cell cycle arrest in the S phase, leading to an accumulation of cells in the sub-G0/G1 phase, which is associated with cell death .

Pharmacokinetics

This compound's pharmacokinetic profile is crucial for its effectiveness:

- Absorption and Distribution : Due to its hydrophilic nature, this compound does not easily cross cell membranes and relies on nucleoside transporters for cellular uptake. Once inside the cell, it undergoes rapid phosphorylation to its active forms .

- Metabolism : The drug is metabolized primarily in the liver, with a half-life ranging from 30 minutes to 2 hours. Its metabolites are excreted via the kidneys .

- Resistance Mechanisms : Resistance to this compound can occur due to decreased expression or activity of deoxycytidine kinase (dCK), the enzyme responsible for converting this compound into its active forms. Variability in dCK expression among tumors can predict sensitivity to this compound .

Clinical Efficacy

This compound has been extensively studied in various cancers, with notable findings summarized below:

Case Studies

Several case studies highlight this compound's effectiveness in clinical settings:

- Pancreatic Adenocarcinoma : In a cohort study involving patients with advanced pancreatic cancer, those treated with this compound reported significant symptom relief and improved quality of life compared to historical controls receiving supportive care alone .

- Combination Therapy : A study combining this compound with other chemotherapeutic agents (e.g., FOLFIRINOX) showed enhanced survival rates compared to this compound alone, indicating its potential role as part of multi-agent regimens .

- Veterinary Applications : Research on canine osteosarcoma demonstrated that this compound could be effective against resistant tumor types, suggesting its utility beyond human medicine .

Q & A

Q. What are the standard in vitro models for assessing Gemcitabine efficacy in pancreatic cancer research?

Commonly used cell lines include MIA PaCa-2 and PANC-1, which are derived from human pancreatic adenocarcinoma. Experimental protocols typically involve monolayer cultures treated with this compound at physiologically relevant concentrations (e.g., IC50 values derived from dose-response curves). Controls should include untreated cells and viability assays (e.g., MTT or ATP-based assays). Ensure replication across multiple passages to account for phenotypic drift, and validate results with clonogenic assays .

Q. Which pharmacokinetic (PK) parameters are critical when designing this compound dosing regimens in preclinical studies?

Key PK parameters include plasma half-life (typically 8–17 minutes in humans), clearance rates, and volume of distribution. Preclinical studies should measure drug exposure (AUC), maximum concentration (Cmax), and metabolite formation (e.g., dFdCTP, the active triphosphate form). Use serial blood sampling in animal models and validate via liquid chromatography-mass spectrometry (LC-MS). Ensure reproducibility by adhering to detailed experimental protocols, as emphasized in guidelines for documenting methodology .

Q. How can researchers ensure reproducibility in this compound cytotoxicity assays?

Standardize cell culture conditions (e.g., media composition, oxygen levels), use authenticated cell lines, and include internal controls. Publish raw data and statistical analyses (e.g., ANOVA for dose-response comparisons). Follow reporting guidelines such as MIAME (Minimum Information About a Microarray Experiment) for omics studies or ARRIVE for animal research .

Advanced Research Questions

Q. How can computational models address contradictions between in vitro cytotoxicity and in vivo efficacy of this compound in pancreatic cancer?

Integrated experimental-computational approaches, such as mathematical models incorporating spatial nutrient gradients and stromal barriers, can simulate in vivo resistance mechanisms. For example, dimensionless tumor growth models predict this compound’s limited penetration into hypoxic tumor regions, aligning with in vivo mouse studies showing uninhibited metastasis despite in vitro efficacy . Validate models using pharmacokinetic-pharmacodynamic (PK-PD) data from live-animal experiments.

Q. What methodologies are effective in evaluating the impact of the tumor microenvironment on this compound resistance?

Use 3D co-culture systems with cancer-associated fibroblasts (CAFs) or stromal cells to mimic desmoplasia. Spatial transcriptomics and mass cytometry can map stromal interactions. In silico models, such as those simulating oxygen gradients, reveal how inefficient vascularization limits drug delivery. Complement these with intravital imaging in orthotopic mouse models to track drug distribution .

Q. How can clinical trial designs for this compound combination therapies be optimized in metastatic pancreatic cancer?

Prioritize dual primary endpoints: overall survival (OS) and progression-free survival (PFS). Use adaptive trial designs with interim analyses for safety and futility, as seen in the GAMMA trial, which halted recruitment early due to lack of OS benefit with Ganitumab. Ensure rigorous stratification for biomarkers (e.g., hENT1 expression) and employ blinded independent central review (BICR) for imaging data .

Q. What role do metabolic inhibitions play in enhancing this compound efficacy, and how can they be quantified?

Algorithmic modeling of metabolic pathways (e.g., deoxycytidine kinase activity) identifies synergistic targets. For instance, inhibiting ribonucleotide reductase (RNR) with hydroxyurea amplifies this compound’s cytotoxicity by reducing competing nucleotide pools. Validate predictions using siRNA knockdowns or CRISPR-Cas9 in PDX models .

Methodological Considerations

- Data Contradictions : When in vitro and in vivo results conflict, use multi-omics integration (e.g., transcriptomics + metabolomics) to identify microenvironmental factors. Cross-validate findings with patient-derived organoids .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for trial design. For example, ensure equipoise when randomizing patients to placebo arms in metastatic settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。